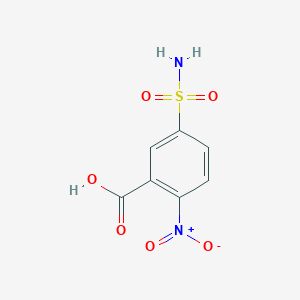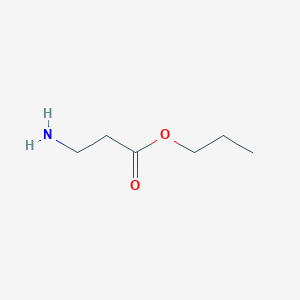
Propyl 3-aminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-aminopropanoate is an organic compound that belongs to the class of beta-amino acids and derivatives It is characterized by the presence of a propyl ester group attached to the 3-aminopropanoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl 3-aminopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-aminopropanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the use of propyl chloroformate and 3-aminopropanoic acid. This reaction proceeds through the formation of an intermediate carbamate, which then undergoes intramolecular cyclization to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 3-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Propyl 3-aminopropanol.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Propyl 3-aminopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in studies involving enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of propyl 3-aminopropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-aminopropanoic acid, which can interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Propyl 3-aminopropanoate can be compared with other similar compounds such as:
3-Aminopropanoic acid: Lacks the ester group, making it more hydrophilic and less lipophilic compared to this compound.
Propyl 2-aminopropanoate: Has the amino group at the 2-position, which can lead to different reactivity and biological activity.
Ethyl 3-aminopropanoate: Similar structure but with an ethyl ester group instead of a propyl group, affecting its physical and chemical properties.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
propyl 3-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-2-5-9-6(8)3-4-7/h2-5,7H2,1H3 |
Clave InChI |
JYSNRZNGUVBJQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Bromofuran-2-yl)methoxy]azetidine](/img/structure/B13308068.png)
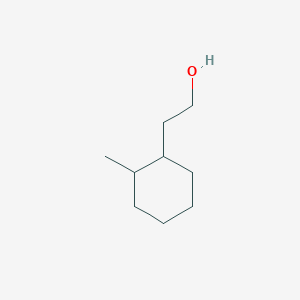


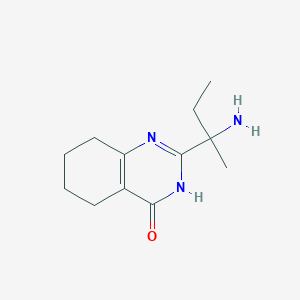

![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13308101.png)

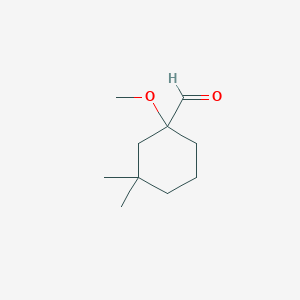
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13308119.png)
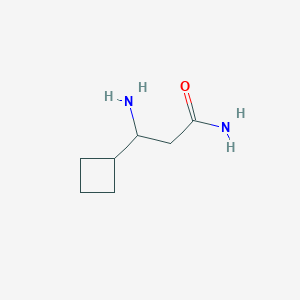
![4-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308125.png)

